

Ethyl 2-chloro-3-methylisonicotinate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 2-chloro-3-methylisonicotinate</i>
Cat. No.:	B031184

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-chloro-3-methylisonicotinate** (CAS: 301666-92-2)

Introduction

Ethyl 2-chloro-3-methylisonicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in synthetic and medicinal chemistry. As a functionalized building block, it provides a versatile scaffold for the development of more complex molecules. The strategic placement of the chloro, methyl, and ethyl ester groups on the pyridine ring offers multiple reaction sites for chemical modification. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the molecule's core properties, synthesis, characterization, applications, and essential safety protocols. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this valuable chemical intermediate.

Core Molecular Properties

The fundamental characteristics of **Ethyl 2-chloro-3-methylisonicotinate** are summarized below. Accurate knowledge of these properties is the starting point for any experimental design, from reaction stoichiometry to analytical interpretation. The molecular weight, in particular, is a critical parameter for all quantitative work.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1]
Molecular Weight	199.63 g/mol	[1] [2]
CAS Number	301666-92-2	[1] [2]
IUPAC Name	ethyl 2-chloro-3-methylpyridine-4-carboxylate	N/A
SMILES String	<chem>O=C(OCC)C1=CC=NC(Cl)=C1C</chem>	[1]

Synthesis and Purification

The synthesis of **Ethyl 2-chloro-3-methylisonicotinate** typically involves the esterification of its corresponding carboxylic acid precursor, 2-chloro-3-methylisonicotinic acid. This transformation is a cornerstone of organic synthesis, valued for its reliability. The rationale behind this approach is the ready availability of the acid and the straightforward nature of the esterification reaction, which can be driven to completion with high efficiency.

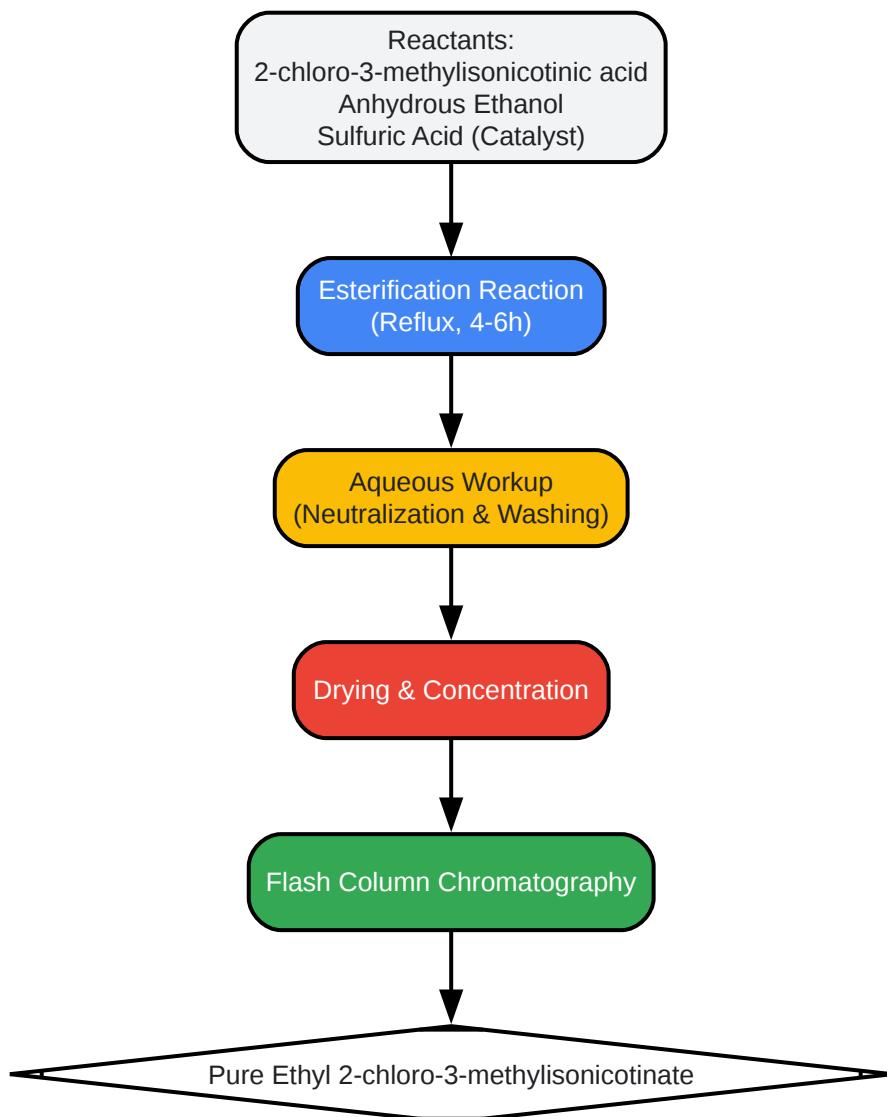
Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification method. The use of a large excess of ethanol serves both as a reagent and as the solvent, shifting the reaction equilibrium towards the product side. Sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

Reagents and Materials:

- 2-chloro-3-methylisonicotinic acid
- Anhydrous ethanol (absolute, >99.5%)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography


Step-by-Step Procedure:

- Reaction Setup: In a flame-dried round-bottom flask, dissolve 2-chloro-3-methylisonicotinic acid in a 20-fold excess of anhydrous ethanol.
- Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise to the solution (approximately 5% molar equivalent relative to the carboxylic acid). The addition is exothermic and should be done cautiously.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). Maintain the reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The rationale for reflux is to provide the necessary activation energy and increase the reaction rate.
- Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with ethyl acetate.
- Neutralization: Transfer the organic solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Repeat until effervescence ceases.

- Aqueous Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude ester via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.^[3] This step is critical for removing any side products and unreacted starting material, ensuring high purity of the final compound.

Synthesis Workflow Diagram

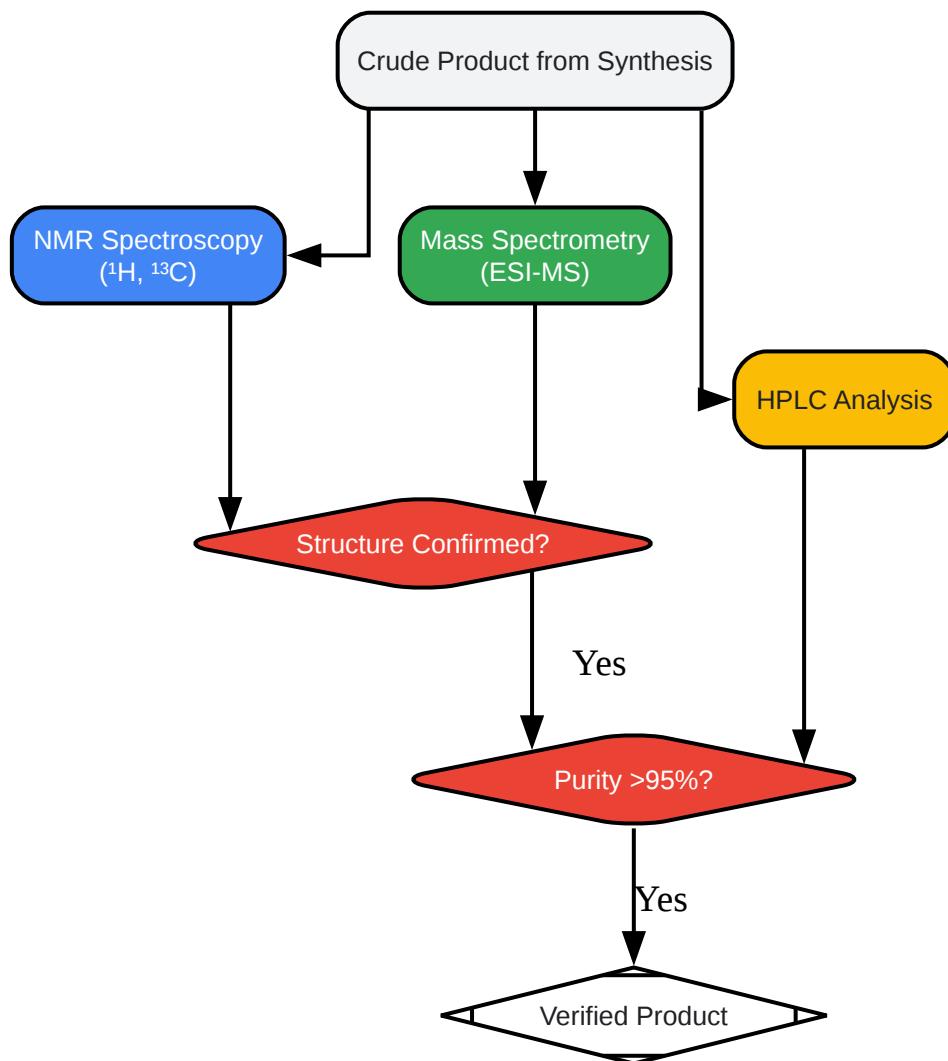
The following diagram illustrates the logical flow of the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Characterization

Post-synthesis, rigorous characterization is imperative to confirm the chemical identity, structure, and purity of the obtained compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material is suitable for subsequent applications.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure. The proton NMR should show characteristic signals for the ethyl

group (a triplet and a quartet), the methyl group on the ring (a singlet), and the two aromatic protons.

- Mass Spectrometry (MS): MS is employed to confirm the molecular weight. For **Ethyl 2-chloro-3-methylisonicotinate**, the expected molecular ion peak $[M+H]^+$ in ESI-MS would be approximately $m/z 199.6 + 1.0 = 200.6$. The isotopic pattern for the chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$) would also be observable.[4]
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound. A pure sample should ideally exhibit a single, sharp peak under various detection methods (e.g., UV-Vis).

Characterization Workflow Diagram

This diagram outlines the process of validating the final product.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the analytical characterization of the final product.

Applications in Research and Development

The utility of **Ethyl 2-chloro-3-methylisonicotinate** stems from its identity as a versatile chemical intermediate. Its structural features are analogous to other halogenated heterocycles that serve as crucial starting materials in various fields.

- Medicinal Chemistry: The pyridine core is a common motif in many biologically active compounds. The chloro group at the 2-position is particularly reactive towards nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.^[4] This makes

the molecule a valuable building block for constructing libraries of compounds for drug discovery, potentially targeting pathways related to inflammation or cancer.[\[5\]](#)

- **Ligand Design:** The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can act as coordination sites for metal ions. This makes the compound and its derivatives potential candidates for the design of novel ligands for catalysis or the development of advanced materials.[\[5\]](#)
- **Agrochemicals:** Substituted pyridines are also a well-established class of compounds in the agrochemical industry. Further derivatization of this molecule could lead to the discovery of new herbicides, pesticides, or fungicides.

Handling and Safety Protocols

While a specific Safety Data Sheet (SDS) for **Ethyl 2-chloro-3-methylisonicotinate** is not widely available, data from structurally related compounds like ethyl 2-chloronicotinate and other chlorinated organic reagents provide a strong basis for establishing safe handling procedures.[\[6\]](#)[\[7\]](#) The primary hazards are expected to be acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[\[7\]](#)[\[8\]](#)

Precaution Category	Recommended Action	Rationale
Engineering Controls	Use only in a well-ventilated area, preferably within a chemical fume hood.	To minimize inhalation of vapors or aerosols.[6][9]
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.	To prevent skin and eye contact with the chemical.[7]
Handling	Avoid breathing vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.	To prevent accidental ingestion and ensure good personal hygiene.[8]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	To maintain chemical integrity and prevent release into the environment.
Disposal	Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.	To ensure environmental safety and regulatory compliance.

Conclusion

Ethyl 2-chloro-3-methylisonicotinate, with a molecular weight of 199.63 g/mol, is more than a simple chemical compound; it is a key enabler for innovation in pharmaceutical and materials science. Its well-defined structure and multiple reactive sites provide chemists with a reliable and versatile tool for molecular construction. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

- Appchem.
- National Institutes of Health.
- Organic Syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. appchemical.com [appchemical.com]
- 2. Buy Online CAS Number 301666-92-2 - TRC - Ethyl 2-Chloro-3-methylisonicotinate | LGC Standards [lgcstandards.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 2-chloro-3-methylisonicotinate (787596-41-2) for sale [vulcanchem.com]
- 5. Buy Ethyl 2-chloro-3-cyano-6-methylisonicotinate | 40108-12-1 [smolecule.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Ethyl 2-chloro-3-methylisonicotinate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031184#ethyl-2-chloro-3-methylisonicotinate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com